Fibronectin

Cell Culture Extracellular Matrix Quality Control

Researchers face variable outcomes when substituting full-length fibronectin with recombinant fragments or other ECM proteins. This bovine plasma-derived Fibronectin (CAS 86088-83-7) ensures physiologically relevant cell behavior. - **Superior gene delivery**: 4.7-fold greater transgene expression (lipoplexes) vs. FNIII RGD fragment - **Defined mechanobiology**: 16.7±3% HOS cell adherence at 1000 molecules/μm² under 20% cyclic strain - **Validated purity**: ≥90% by SDS-PAGE, sterile-filtered, negative for bacteria/fungi/mycoplasma

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 86088-83-7
Cat. No. B15603598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibronectin
CAS86088-83-7
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
InChIInChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyKBKUVMOUCKJDBE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibronectin CAS 86088-83-7: Procurement-Relevant Purity and Functional Specifications for ECM Research


Fibronectin (CAS 86088-83-7) is a high-molecular-weight extracellular matrix (ECM) glycoprotein that exists as a dimer and plays essential roles in cell adhesion, growth, migration, and differentiation . Commercial bovine plasma-derived Fibronectin (CAS 86088-83-7) is supplied as a sterile-filtered solution with a purity of ≥90% as determined by SDS-PAGE, and is tested negative for bacteria, fungi, and mycoplasma, ensuring suitability for sensitive cell culture applications .

Grade Sterile-filtered solution for sensitive cell culture models
Purity profile Reported purity level supports ECM reproducibility needs
Bioburden Tested negative for bacteria, fungi, and mycoplasma

Fibronectin CAS 86088-83-7: Why Functional Disparities Preclude Generic Substitution of ECM Coatings


Fibronectin is not functionally interchangeable with other ECM proteins or even with its own recombinant fragments. Plasma-derived fibronectin (pFN) differs structurally and functionally from cellular fibronectin (cFN) in the presence of alternatively spliced domains (EDB and EDA) and in its temporal roles during tissue repair [1]. Furthermore, full-length fibronectin provides markedly superior performance in applications such as substrate-mediated gene delivery compared to recombinant fragments containing only the RGD-binding domain [2]. Consequently, substituting Fibronectin (CAS 86088-83-7) with a different ECM protein, a recombinant fragment, or a different isoform will alter experimental outcomes in cell adhesion, migration, and transfection efficiency, necessitating careful procurement based on the specific quantitative evidence outlined below.

Isoform mismatch
Plasma-derived fibronectin Cellular fibronectin includes EDB/EDA domains; isoform-switching may alter adhesion context in tissue repair models
Fragment vs. full-length
Full-length dimer RGD-only fragments (e.g., FNIII7-10) may yield substantially lower functional response in gene delivery and complex adhesion models
ECM class switch
Fibronectin coating Vitronectin or Collagen I may not support fibroblast directional persistence or comparable osteoblast strain adhesion profiles

Fibronectin CAS 86088-83-7: Comparative Performance Evidence for ECM Coating Selection


Purity and Bioburden Specifications for Fibronectin (CAS 86088-83-7)

The target compound, Fibronectin (CAS 86088-83-7), is specified to have a purity of ≥90% as determined by SDS-PAGE and is tested negative for bacteria, fungi, and mycoplasma, ensuring it is suitable for sensitive cell culture applications .

Purity specification
Specification review
≥90% (SDS-PAGE)
Supports procurement quality control for cell-based assay reproducibility
Sterility testing reported; batch-specific CoA review advised
Cell Culture Extracellular Matrix Quality Control

Cell Adhesion Under Mechanical Strain: Fibronectin vs. Vitronectin vs. Collagen I

In an adhesion assay for human osteoblast-like HOS cells under 20% cyclic strain for 24 hours, fibronectin demonstrated intermediate performance between type I collagen and vitronectin at both low and high coating densities [1].

Adhesion under cyclic strain
Head-to-head
Fibronectin: 16.7% (low) / 34.8% (high) vs Collagen I: 24.6% / 37%; Vitronectin: 1.1% / 45.7% 1.47-fold lower than Collagen I (low); 15.2-fold higher than Vitronectin (low)
Supports density-dependent adhesion profiling in mechanobiology models
HOS cells, 20% cyclic strain, 24h; method context limits direct transfer to static models
Osteoblast Mechanobiology Biomaterials

Directional Persistence in Fibroblast Migration: Fibronectin vs. Vitronectin

A study characterizing fibroblast migration found that cells on fibronectin-coated substrates exhibited high directional persistence, a behavior not observed on vitronectin-coated substrates [1]. This effect was ligand density-dependent and required the cooperative engagement of both α5β1 and αvβ3 integrins.

Directional migration
Head-to-head
Fibronectin: high directional persistence Vitronectin: no high persistence observed Qualitative difference unique to fibronectin
Reported fibroblast migration context supports wound-healing and directed-movement models
Requires cooperative α5β1/αvβ3 engagement; ligand density-dependent
Cell Migration Wound Healing Integrins

Transgene Expression Efficiency: Full-Length Fibronectin vs. Recombinant Fragment FNIII

When used as a surface coating for substrate-mediated gene delivery, full-length fibronectin provided significantly greater transgene expression compared to a recombinant fibronectin fragment (FNIII7-10) containing only the α5β1 binding domain [1].

Gene delivery efficiency
Head-to-head
Full-length fibronectin (baseline) vs FNIII7-10 fragment Fragment expression 4.2-fold (polyplexes) to 4.7-fold (lipoplexes) lower
Supports full-length protein selection for substrate-mediated transfection studies
Method context: polyplex/lipoplex delivery; fragment may not replicate native response
Gene Delivery Transfection Biomaterials

Cell-Type Specific Response: Fibronectin is Optimal for Fibroblasts

A systematic in vitro comparison of five cell types revealed a cell-specific ligand-priority ranking, with fibroblasts responding best to fibronectin among the tested ECM proteins, while other cell types responded best to laminin or collagen I [1].

Cell-type response ranking
Head-to-head
Fibronectin: ranked highest for fibroblasts vs Laminin (endothelial, osteoblast, SMC); Collagen I (chondrocytes) Qualitative ranking; cell-type-specific ligand preference observed
Reported fibroblast ligand preference supports model-specific ECM selection
In vitro ranking across 5 cell types; validation in user model recommended
Tissue Engineering Cell Adhesion ECM

Fibronectin CAS 86088-83-7: Recommended Application Scenarios Based on Quantitative Evidence


In Vitro Mechanobiology Studies of Osteoblast Adhesion Under Dynamic Strain

For researchers modeling the mechanical environment of bone, such as at unstable fractures or around loose joint prostheses, Fibronectin (CAS 86088-83-7) offers a distinct, quantifiable adhesion profile. At a low coating density of 1000 molecules/μm², it supports 16.7 ± 3% adherence of HOS cells under 20% cyclic strain, significantly outperforming vitronectin (1.1 ± 1%) while being less adhesive than collagen I [1]. This intermediate behavior makes it a specific tool for studying integrin-mediated strain resistance in osteoblasts where the goal is not maximal adhesion but rather a defined, reproducible response to mechanical forces.

Fibroblast Migration and Wound Healing Assays Requiring High Directional Persistence

In assays designed to study fibroblast migration and wound closure, Fibronectin is the superior coating. Evidence shows that fibroblasts exhibit high directional persistence on fibronectin-coated substrates, a behavior not supported by vitronectin [2]. This property is dependent on cooperative α5β1 and αvβ3 integrin engagement. Therefore, any study aiming to model or quantify persistent, directed cell movement, such as in wound healing or tissue regeneration, should select Fibronectin (CAS 86088-83-7) to ensure the observed migration patterns are a true representation of physiologically relevant cell behavior.

Substrate-Mediated Gene Delivery Requiring Maximal Transfection Efficiency

For applications in substrate-mediated gene delivery where high transfection efficiency is paramount, the use of full-length Fibronectin is non-negotiable. Comparative data demonstrates that full-length fibronectin yields 4.2-fold (for polyplexes) to 4.7-fold (for lipoplexes) greater transgene expression compared to the recombinant FNIII fragment containing only the RGD-binding domain [3]. Procurement of the full-length, plasma-derived protein (CAS 86088-83-7) is thus essential for maximizing gene transfer outcomes, whereas recombinant fragments or alternative ECM proteins will result in significantly reduced performance.

Optimized Fibroblast Culture and Tissue Engineering Constructs

For any in vitro system involving fibroblasts—including studies on fibrosis, ECM deposition, and dermal tissue engineering—Fibronectin is the empirically validated coating of choice. A comprehensive comparison of cell responses to ECM components identified a cell-specific ligand-priority ranking, with fibroblasts responding best to fibronectin over laminin and collagen I [4]. Using Fibronectin (CAS 86088-83-7) ensures the most robust and physiologically relevant cell adhesion, spreading, and proliferation for fibroblast-based models, which is critical for data reproducibility and the successful development of tissue-biomaterial interfaces.

Application
Selection Property
Validation Focus
Osteoblast mechanobiology under dynamic strain
Density-dependent intermediate adhesion profile
Verify strain-resistance and adhesion endpoints against vitronectin/collagen I controls
Fibroblast directional migration and wound-healing models
High directional persistence ligand
Confirm α5β1/αvβ3 integrin cooperation and density-dependent persistence
Substrate-mediated gene delivery
Full-length dimer required for maximal transfection response
Benchmark transgene expression against FNIII fragment controls
Fibroblast culture and tissue-engineering constructs
Cell-type-ranked adhesion and proliferation support
Validate fibroblast response hierarchy vs laminin and collagen I

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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